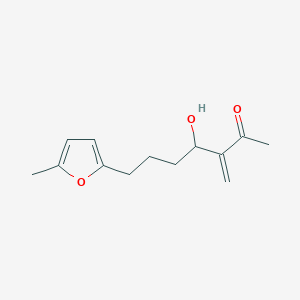![molecular formula C5H8Cl2N2O B14314250 2,2-Dichloro-N-[(E)-(dimethylamino)methylidene]acetamide CAS No. 114914-10-2](/img/structure/B14314250.png)
2,2-Dichloro-N-[(E)-(dimethylamino)methylidene]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloro-N-[(E)-(dimethylamino)methylidene]acetamide is an organic compound with the molecular formula C5H8Cl2N2O It is a derivative of acetamide, characterized by the presence of two chlorine atoms and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-N-[(E)-(dimethylamino)methylidene]acetamide typically involves the reaction of 2,2-dichloroacetamide with dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2,2-Dichloroacetamide+Dimethylamine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as mixing, heating, and purification through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-N-[(E)-(dimethylamino)methylidene]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, amines, and thiols.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species.
Scientific Research Applications
2,2-Dichloro-N-[(E)-(dimethylamino)methylidene]acetamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-N-[(E)-(dimethylamino)methylidene]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The specific pathways involved depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,2-Dichloroacetamide: A simpler derivative with similar chemical properties but lacking the dimethylamino group.
N,N-Dimethylacetamide: Contains a dimethylamino group but lacks the chlorine atoms.
2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide: A related compound with a phenyl group instead of the dimethylamino group.
Uniqueness
2,2-Dichloro-N-[(E)-(dimethylamino)methylidene]acetamide is unique due to the presence of both chlorine atoms and a dimethylamino group, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes.
Properties
CAS No. |
114914-10-2 |
|---|---|
Molecular Formula |
C5H8Cl2N2O |
Molecular Weight |
183.03 g/mol |
IUPAC Name |
2,2-dichloro-N-(dimethylaminomethylidene)acetamide |
InChI |
InChI=1S/C5H8Cl2N2O/c1-9(2)3-8-5(10)4(6)7/h3-4H,1-2H3 |
InChI Key |
VKBFPPHJNYZFDX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NC(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


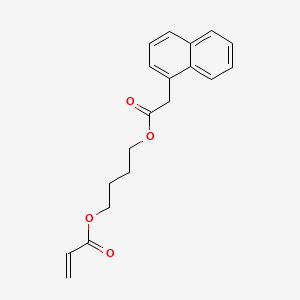
![9-(1H-Cyclopropa[b]naphthalen-1-ylidene)-9H-fluorene](/img/structure/B14314179.png)
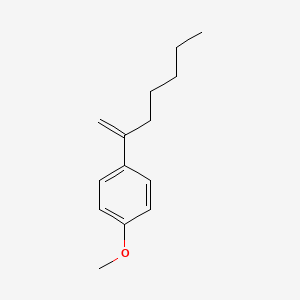
![3-[(Decylamino)methylidene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B14314191.png)
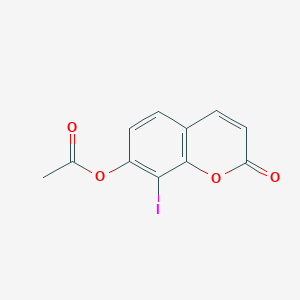

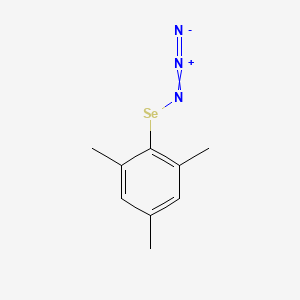
![4B,5,5a,6-tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-b]pyridine](/img/structure/B14314209.png)
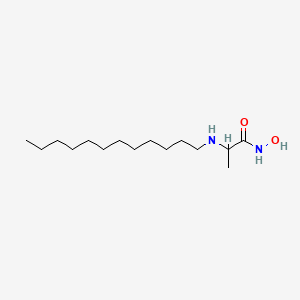
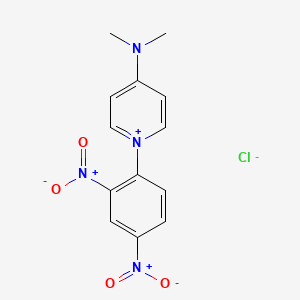

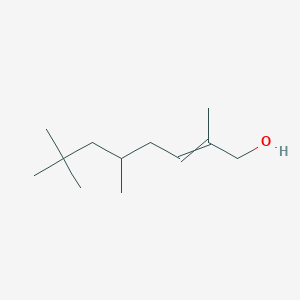
![(3S,5R,7S)-16-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]imino-5-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-18-one](/img/structure/B14314249.png)
